molecular formula C7H7NO2S B186357 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- CAS No. 74450-98-9

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-

Cat. No. B186357
CAS RN: 74450-98-9
M. Wt: 169.2 g/mol
InChI Key: MMZRSAPLZXXNLI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is a heterocyclic compound with a molecular formula of C8H9NO2S. It is also known as Methoxypyridine and is widely used in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is not well understood. However, it is believed that it acts as a nucleophile and reacts with electrophiles to form stable adducts. It is also believed to form coordination complexes with metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- are not well understood. However, it is believed to have antioxidant properties. Antioxidants are compounds that protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage cells and contribute to the development of diseases such as cancer and heart disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- in lab experiments is its unique properties. It is a heterocyclic compound that can be used as a building block in the synthesis of various heterocyclic compounds. It is also a ligand in coordination chemistry and can form coordination complexes with metal ions. One of the limitations of using this compound is that its mechanism of action is not well understood.

Future Directions

There are several future directions for the research on 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-. One possible direction is to study its mechanism of action in more detail. Another possible direction is to investigate its potential as an antioxidant. Additionally, it can be used as a starting material in the synthesis of new drugs. Further research can also be done to explore its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is a heterocyclic compound that is widely used in scientific research applications. Its unique properties make it a valuable building block in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry. Its mechanism of action and biochemical and physiological effects are still not well understood. However, further research can be done to explore its potential as an antioxidant and as a starting material in the synthesis of new drugs.

Synthesis Methods

The synthesis of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- can be achieved by the reaction of 3-Pyridinecarboxylic acid with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is widely used in organic synthesis. The reaction of 3-Pyridinecarboxylic acid with Lawesson's reagent leads to the formation of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is widely used in scientific research applications. It is used as a building block in the synthesis of various heterocyclic compounds. It is also used as a ligand in coordination chemistry. Coordination chemistry is a branch of chemistry that deals with the study of metal complexes.

properties

CAS RN

74450-98-9

Product Name

3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

1-methyl-2-sulfanylidenepyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c1-8-4-2-3-5(6(8)11)7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

MMZRSAPLZXXNLI-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=S)C(=O)O

Canonical SMILES

CN1C=CC=C(C1=S)C(=O)O

Other CAS RN

74450-98-9

Origin of Product

United States

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